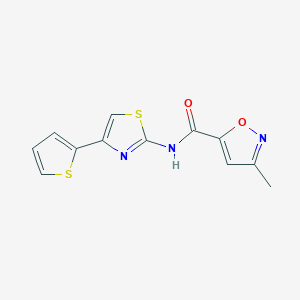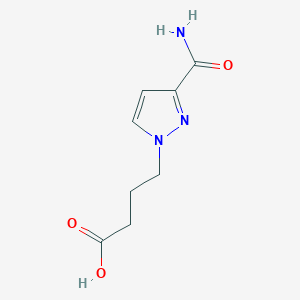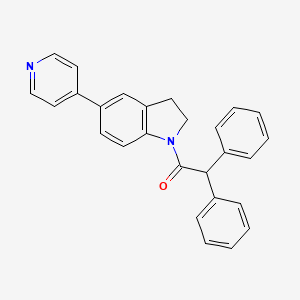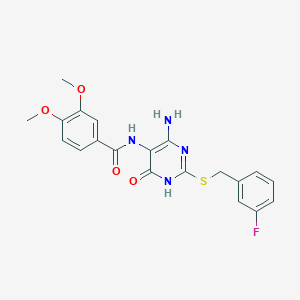
3-methyl-N-(4-(thiophen-2-yl)thiazol-2-yl)isoxazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N-(4-(thiophen-2-yl)thiazol-2-yl)isoxazole-5-carboxamide is a heterocyclic compound that contains multiple functional groups, including a thiazole ring, an isoxazole ring, and a thiophene ring
Wissenschaftliche Forschungsanwendungen
3-methyl-N-(4-(thiophen-2-yl)thiazol-2-yl)isoxazole-5-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs with potential antimicrobial, anticancer, and anti-inflammatory activities.
Materials Science: Its unique structural features make it suitable for use in the development of advanced materials such as organic semiconductors and photovoltaic cells.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules with desired properties.
Wirkmechanismus
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets . These include various enzymes and receptors involved in inflammatory responses, microbial growth, and cancer progression .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways . For instance, they can inhibit enzyme activity, block receptor signaling, or interfere with protein synthesis . The exact changes resulting from these interactions would depend on the specific target and the biological context.
Biochemical Pathways
The compound likely affects multiple biochemical pathways due to its potential interaction with various targets . Thiazole derivatives have been found to impact pathways related to inflammation, microbial growth, and cancer . The downstream effects of these interactions can include reduced inflammation, inhibited microbial growth, or slowed cancer progression .
Pharmacokinetics
Thiazole derivatives are generally known for their good absorption and distribution profiles . Their metabolism and excretion can vary depending on the specific structure of the compound . These properties would influence the compound’s bioavailability and overall pharmacokinetic profile.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the potential targets of thiazole derivatives, the effects could include reduced inflammation, inhibited microbial growth, or slowed cancer progression . These effects would be the result of the compound’s interactions with its targets and its impact on related biochemical pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Additionally, the biological environment within the body, including the presence of other drugs, can influence the compound’s efficacy and potential side effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(4-(thiophen-2-yl)thiazol-2-yl)isoxazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of α-haloketones with thiourea under basic conditions.
Formation of the Isoxazole Ring: The isoxazole ring can be formed by the reaction of hydroxylamine with β-diketones or β-ketoesters.
Coupling Reactions: The thiophene ring can be introduced through coupling reactions such as Suzuki or Stille coupling, using appropriate thiophene derivatives.
Amidation: The final step involves the formation of the carboxamide group through amidation reactions using carboxylic acid derivatives and amines.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3-methyl-N-(4-(thiophen-2-yl)thiazol-2-yl)isoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, such as sulfathiazole and ritonavir, have similar structural features and biological activities.
Isoxazole Derivatives: Compounds like isoxazole-5-carboxylic acid and its derivatives share the isoxazole ring and exhibit similar chemical reactivity.
Thiophene Derivatives: Thiophene-containing compounds, such as thiophene-2-carboxamide, have comparable structural motifs and applications.
Uniqueness
3-methyl-N-(4-(thiophen-2-yl)thiazol-2-yl)isoxazole-5-carboxamide is unique due to the combination of its three heterocyclic rings, which confer distinct chemical properties and potential applications. This combination allows for versatile reactivity and the possibility of fine-tuning its properties for specific applications in medicinal chemistry, materials science, and organic synthesis.
Eigenschaften
IUPAC Name |
3-methyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2S2/c1-7-5-9(17-15-7)11(16)14-12-13-8(6-19-12)10-3-2-4-18-10/h2-6H,1H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFIXEZMPBQQYBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=NC(=CS2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(1,3-Oxazol-4-yl)methyl]piperazine dihydrochloride](/img/structure/B2892580.png)
![N-{4-[1-(benzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2892581.png)
![2-Acetyl-3-methyl-5,6-diphenylimidazo[2,1-b]thiazole](/img/structure/B2892582.png)
![5-chloro-2-(methylsulfanyl)-N-({2-[(morpholin-4-yl)methyl]phenyl}methyl)pyrimidine-4-carboxamide](/img/structure/B2892583.png)
![1-[4-(1-Methylpyrrolidine-2-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2892586.png)



![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-chloro-6-methylphenyl)acetamide](/img/structure/B2892591.png)
![N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-1-benzothiophene-2-carboxamide](/img/structure/B2892593.png)
![3-Bromo-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B2892594.png)

